Cas no 838264-00-9 (3-bromo-5-ethoxy-4-(2-methylpropoxy)benzoic acid)

3-bromo-5-ethoxy-4-(2-methylpropoxy)benzoic acid structure
838264-00-9 structure
Product Name:3-bromo-5-ethoxy-4-(2-methylpropoxy)benzoic acid
CAS No:838264-00-9
MF:C13H17BrO4
MW:317.175683736801
MDL:MFCD06631588
CID:3060093
PubChem ID:2982819
Update Time:2025-07-21

3-bromo-5-ethoxy-4-(2-methylpropoxy)benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-Bromo-5-ethoxy-4-isobutoxy-benzoic acid
    • 3-bromo-5-ethoxy-4-(2-methylpropoxy)benzoic acid
    • MDL: MFCD06631588
    • Inchi: 1S/C13H17BrO4/c1-4-17-11-6-9(13(15)16)5-10(14)12(11)18-7-8(2)3/h5-6,8H,4,7H2,1-3H3,(H,15,16)
    • InChI Key: CARBXQOFVILFDV-UHFFFAOYSA-N
    • SMILES: BrC1=CC(C(=O)O)=CC(=C1OCC(C)C)OCC

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 6

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Additional information on 3-bromo-5-ethoxy-4-(2-methylpropoxy)benzoic acid

Comprehensive Overview of 3-bromo-5-ethoxy-4-(2-methylpropoxy)benzoic acid (CAS No. 838264-00-9)

3-bromo-5-ethoxy-4-(2-methylpropoxy)benzoic acid (CAS No. 838264-00-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. This benzoic acid derivative features a bromine substitution at the 3-position, an ethoxy group at the 5-position, and a 2-methylpropoxy moiety at the 4-position, making it a versatile intermediate for synthesizing more complex molecules. Researchers are particularly interested in its potential applications in drug discovery and crop protection, aligning with current trends in sustainable agriculture and precision medicine.

The compound's molecular formula and structural features contribute to its reactivity and solubility profile, which are critical for its utility in organic synthesis. Recent studies highlight its role as a building block for developing novel small-molecule inhibitors, a topic frequently searched in academic and industrial circles. With the growing demand for green chemistry solutions, 3-bromo-5-ethoxy-4-(2-methylpropoxy)benzoic acid is also being explored for its compatibility with eco-friendly synthetic routes, such as catalytic methods and solvent-free reactions.

In the context of user search trends, questions like "How to synthesize 3-bromo-5-ethoxy-4-(2-methylpropoxy)benzoic acid?" or "Applications of brominated benzoic acid derivatives" are increasingly common. Addressing these queries, this compound's synthesis typically involves multi-step etherification and bromination processes, with yields optimized through modern techniques like microwave-assisted synthesis. Its bioactivity is another hot topic, as researchers investigate its potential as a precursor for anti-inflammatory or antimicrobial agents.

From an SEO perspective, this content integrates high-value keywords such as "CAS 838264-00-9 supplier," "3-bromo-5-ethoxy-4-(2-methylpropoxy)benzoic acid price," and "benzoic acid derivatives in drug development," which are frequently searched in chemical databases and B2B platforms. The compound's spectral data (NMR, IR, MS) and regulatory status (REACH, FDA compliance) are also critical for professionals, further enhancing the article's relevance.

Innovations in analytical characterization, such as HPLC purity testing and X-ray crystallography, have refined the quality standards for 838264-00-9. These advancements cater to the pharmaceutical industry's demand for high-purity intermediates, a niche yet rapidly growing market segment. Additionally, the compound's stability under various conditions is a recurring research focus, addressing practical concerns in storage and transportation.

In summary, 3-bromo-5-ethoxy-4-(2-methylpropoxy)benzoic acid exemplifies the intersection of chemical innovation and industrial applicability. Its role in cutting-edge research and alignment with sustainability goals ensures its continued relevance in scientific and commercial domains. Future directions may explore its structure-activity relationships (SAR) or integration into combinatorial chemistry libraries, further expanding its utility.

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